![molecular formula C18H14N2O3S B2893472 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione CAS No. 1022414-32-9](/img/structure/B2893472.png)
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- The research on synthesizing various heterocyclic compounds, such as the tri-aza-quinazolin-ones , through multi-component condensation reactions showcases the interest in developing new molecules with potential biological activities or material properties. Such methodologies are crucial in pharmaceutical chemistry for creating new drug candidates or in material science for novel functional materials (K. Shikhaliev et al., 2005).
- Studies involving the reactions of certain dioxane diones with primary and secondary alkylamines reveal the synthetic versatility of these compounds in generating a wide range of chemical structures, which could be foundational in discovering new therapeutic agents or chemical probes for biological research (Moon-Kook Jeon & K. Kim, 2000).
- Investigations into the synthesis and reactions of amino(thiomethyl)methylene derivatives highlight the strategic use of sulfur and nitrogen in crafting molecules that could serve as building blocks for pharmaceuticals or agrochemicals due to their rich functional group interplay (Ahmad Al-Sheikh et al., 2009).
Structural Studies and Tautomerism
- Structural analysis and study of tautomerism in compounds containing indazole and pyrazolone frameworks are crucial for understanding their chemical behavior and potential as biologically active compounds. This knowledge aids in the rational design of molecules with desired properties for drug development or other applications (M. Sigalov et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests potential interactions with proteins or enzymes that recognize or process similar molecular motifs
Mode of Action
Based on its chemical structure, it may interact with its targets through the formation of covalent bonds or via non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical reactions, such as the formation of oximes and hydrazones .
properties
IUPAC Name |
2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-9-6-13-17(14(21)7-9)24-18(20-13)19-8-12-15(22)10-4-2-3-5-11(10)16(12)23/h2-5,8-9,22H,6-7H2,1H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHLQIXVWMCRD-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C(=O)C1)SC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((5-Methyl-7-oxo-4,5,6-trihydrobenzothiazol-2-YL)amino)methylene)indane-1,3-dione |
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